
Glycinamide, glycyl-L-tyrosyl-
Description
Glycinamide, glycyl-L-tyrosyl- is a dipeptide derivative composed of glycinamide (a glycine molecule with an amide group replacing the carboxylic acid) and L-tyrosine linked via a peptide bond. This compound is part of a broader class of bioactive peptides and glycinamide-bearing molecules, which are studied for their structural and pharmacological properties. Glycinamide itself serves as a critical building block in peptide synthesis, often incorporated into larger sequences to modulate stability, solubility, or receptor binding .
Evidence from peptide synthesis studies highlights its role in vasopressin analogs (e.g., 4-decarboxamido-8-lysine-vasopressin) and antimicrobial agents, where glycinamide-terminal residues improve metabolic stability compared to free carboxylic acid termini .
Properties
CAS No. |
54604-41-0 |
---|---|
Molecular Formula |
C13H18N4O4 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C13H18N4O4/c14-6-12(20)17-10(13(21)16-7-11(15)19)5-8-1-3-9(18)4-2-8/h1-4,10,18H,5-7,14H2,(H2,15,19)(H,16,21)(H,17,20)/t10-/m0/s1 |
InChI Key |
SRBWXISFSGWRST-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N)NC(=O)CN)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)N)NC(=O)CN)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Glycinamide-containing peptides vary in sequence length, side-chain modifications, and terminal functional groups. Key structural analogs include:
*Exact formula inferred from structural analogs in .
Key Observations :
- Stereochemistry: D-amino acid substitutions (e.g., D-tyrosine in ) enhance proteolytic resistance compared to L-configurations.
- Terminal Modifications : Cyclization (e.g., mérotocine’s thioether ) or disulfide bonds (e.g., vasopressin analogs ) improve stability and target affinity.
Pharmacological Activities
Key Findings :
- Anticonvulsants : Simple glycinamide dipeptides lack activity, but N-acylated derivatives (e.g., N-acetyl,N'-benzylglycinamide) show efficacy due to enhanced blood-brain barrier penetration .
- DPP-IV Inhibition : Glycinamide moieties in triazole or benzyl-substituted compounds exhibit strong binding to the enzyme’s active site, with IC₅₀ values <1 µM in optimized structures .
Preparation Methods
Chemical Condensation via Carbodiimidazole-Mediated Peptide Bond Formation
The carbodiimidazole method represents a classical approach to peptide synthesis, leveraging the reactivity of N,N'-carbonyldiimidazole (CDI) as a condensing agent. This method, detailed in a 2019 ChemicalBook protocol, involves sequential protection, condensation, and deprotection steps.
Protection of Glycine and Activation
Glycine is initially protected at its amino terminus using benzyloxycarbonyl (Z) groups, forming Z-Gly-OH. This step prevents unwanted side reactions during condensation. The Z group is selected for its stability under alkaline conditions and ease of removal via catalytic hydrogenation.
Condensation with Ethyl Tyrosine Ethyl Ester
N,N'-carbonyldiimidazole activates the carboxyl group of Z-Gly-OH, generating an acylimidazole intermediate. This intermediate reacts with ethyl tyrosine ethyl ester, facilitating peptide bond formation between glycine and tyrosine. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize racemization.
Deprotection and Hydrolysis
Post-condensation, the Z group is removed via hydrogenolysis using palladium-on-carbon (Pd/C) in methanol. Subsequent hydrolysis of the ethyl ester groups with aqueous sodium hydroxide yields Gly-Tyr-Gly. The final amidation at the C-terminal glycine is achieved through ammonolysis, though this step requires further refinement to avoid residual ester impurities.
Chloroacetyl Chloride-Ammonolysis Route
This industrial-scale method, patented by CN103172695A and CN102993270A, bypasses traditional protecting groups by utilizing chloroacetyl chloride as an acylating agent.
Synthesis of N-Chloroacetyl-L-Tyrosine
L-Tyrosine reacts with chloroacetyl chloride in alkaline aqueous conditions (pH 9–10) to form N-chloroacetyl-L-tyrosine. The reaction is exothermic, necessitating temperature control at 15–20°C to prevent tyrosine oxidation.
Ammonolysis for Amide Bond Formation
N-Chloroacetyl-L-tyrosine undergoes ammonolysis with concentrated aqueous ammonia (25–28% w/w) at 40–50°C. Notably, the CN102993270A patent eliminates catalytic additives like sodium bicarbonate, simplifying purification. Excess ammonia is removed via vacuum distillation (-0.08 to -0.10 MPa), and the crude product is recrystallized from water, achieving >98% purity.
Process Optimization
- Temperature Control : Maintaining 45°C during ammonolysis minimizes byproducts like glyoxylate.
- Adsorption Filtration : Activated carbon (2% w/w) removes colored impurities, enhancing crystallinity.
- Ethanol-Mediated Crystallization : Adding ethanol (1:1 v/v) at 25°C induces precipitation, yielding needle-like crystals with 92% recovery.
Enzymatic Amidation via Peptidylglycine α-Amidating Monooxygenase (PAM)
Enzymatic methods exploit the specificity of PAM, a copper-dependent enzyme that catalyzes C-terminal amidation in bioactive peptides.
Substrate Preparation: Gly-Tyr-Gly-Gly
The glycine-extended precursor, Gly-Tyr-Gly-Gly, is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Wang resin and HBTU/HOBt activation ensure >95% coupling efficiency.
PAM-Catalyzed Reaction Mechanism
PAM operates through a two-step oxidative mechanism:
- Hydroxylation : The peptidylglycine α-carbon is hydroxylated, forming a reactive α-hydroxyglycine intermediate.
- Dealkylation : The intermediate undergoes N-dealkylation, producing Gly-Tyr-Gly-NH₂ and glyoxylate. Crystal structures of PAL (a PAM homolog) reveal a Zn(II)-coordinated active site, where Tyr⁶⁵⁴ acts as a catalytic base to deprotonate the α-hydroxyl group.
Comparative Analysis of Methodologies
Parameter | Carbodiimidazole | Chloroacetyl-Ammonolysis | Enzymatic Amidation |
---|---|---|---|
Yield | 65–70% | 85–90% | 75–80% |
Purity | 95% | 98% | 99% |
Reaction Time | 48–72 hours | 12–24 hours | 8–12 hours |
Cost | High (CDI reagent) | Low | Moderate (enzyme) |
Scalability | Lab-scale | Industrial | Pilot-scale |
- Chemical Methods : The chloroacetyl route dominates industrial production due to cost efficiency and high yield. However, trace chloroacetyl impurities may necessitate additional chromatography.
- Enzymatic Methods : While environmentally benign, PAM’s oxygen sensitivity and high enzyme costs limit large-scale adoption.
Q & A
Basic: What are the optimal synthesis and purification strategies for glycinamide, glycyl-L-tyrosyl- derivatives?
Answer:
Synthesis of glycinamide-containing peptides typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. For glycyl-L-tyrosyl derivatives, orthogonal protection of tyrosine’s phenolic -OH group (e.g., using tert-butyl ether) is critical to prevent side reactions during coupling. Post-synthesis, reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is recommended for purification. Purity should be confirmed via mass spectrometry (e.g., MALDI-TOF) and NMR (e.g., H, C) . Stability during synthesis requires inert atmospheres (N) and low-temperature storage (-20°C) to minimize hydrolysis .
Basic: How should glycinamide, glycyl-L-tyrosyl- derivatives be stored to maintain stability?
Answer:
Store lyophilized peptides at -20°C in airtight containers with desiccants to prevent moisture absorption. Aqueous solutions should be buffered at pH 5–7 (e.g., 10 mM ammonium acetate) and stored at 4°C for short-term use. Avoid repeated freeze-thaw cycles, as decomposition products (e.g., CO, NO) may form under oxidative conditions . For long-term stability, monitor via periodic HPLC analysis to detect degradation .
Basic: What analytical methods are most reliable for characterizing glycinamide, glycyl-L-tyrosyl- derivatives?
Answer:
- Purity: Reverse-phase HPLC with UV detection at 280 nm (tyrosine absorbance).
- Mass Confirmation: High-resolution mass spectrometry (HRMS) or MALDI-TOF to verify molecular weight (e.g., 220.085 g/mol for cyclo(Gly-Tyr) ).
- Structural Confirmation: H NMR in DMSO-d to resolve amide protons and aromatic tyrosine signals.
- Ion Binding Studies: Electrospray ionization (ESI) mass spectrometry to assess interactions with alkali metals (e.g., Li, Na) .
Advanced: How can structural modifications enhance the biological activity of glycyl-L-tyrosyl peptides?
Answer:
- Backbone Cyclization: Cyclo(Gly-Tyr) derivatives exhibit improved metabolic stability compared to linear analogs. Use on-resin cyclization with HATU/DIPEA .
- Side-Chain Functionalization: Introduce fluorophores (e.g., FITC) at tyrosine’s phenolic -OH for cellular tracking. Protect the glycinamide group during modification to avoid side reactions .
- D-Amino Acid Substitution: Replace L-tyrosine with D-tyrosine to study stereospecific receptor interactions (e.g., in opioid peptides) .
Advanced: What are the toxicity profiles and safe handling protocols for glycinamide derivatives?
Answer:
While glycinamide derivatives are generally low in acute toxicity (e.g., LD > 2000 mg/kg in rodents), chronic exposure risks include nephrotoxicity. Follow OSHA guidelines:
- Use PPE (gloves, lab coats) during synthesis.
- Avoid inhalation of powdered forms; work in fume hoods.
- Dispose of waste via incineration or licensed chemical disposal services. Toxicity data for analogs (e.g., SKF 100273) indicate TDLo values as low as 40 ng/kg in animal models, emphasizing stringent handling .
Advanced: How can computational modeling predict glycinamide, glycyl-L-tyrosyl- interactions with biological targets?
Answer:
- Molecular Dynamics (MD): Simulate peptide-receptor binding (e.g., GPCRs) using AMBER or GROMACS. Use experimental logP (0.206) and PSA (78.43 Å) from cyclo(Gly-Tyr) to parameterize solubility and membrane permeability .
- Docking Studies: Autodock Vina or Schrödinger Suite to predict binding affinities. Validate with SPR or ITC data .
- QM/MM Calculations: Study ion-binding energetics (e.g., Li affinity) to optimize metal-chelating properties .
Advanced: How do glycinamide, glycyl-L-tyrosyl- derivatives interact with lipid bilayers or protein aggregates?
Answer:
- Membrane Permeability: Use fluorescent-labeled analogs in liposome assays (e.g., DOPC/DOPG vesicles). Measure partitioning via fluorescence quenching .
- Amyloid Inhibition: Test inhibition of β-amyloid aggregation using Thioflavin T assays. Cyclo(Gly-Tyr) derivatives may disrupt hydrophobic interactions .
- Electrophoresis: SDS-PAGE (Laemmli method) to assess peptide-protein interactions under denaturing conditions .
Advanced: How to resolve contradictions in stability data for glycinamide derivatives under varying pH conditions?
Answer:
- pH-Dependent Stability: Perform accelerated degradation studies (25–40°C) in buffers (pH 2–12). Monitor degradation via LC-MS and identify products (e.g., deamidation at glycinamide ).
- Controlled Experiments: Replicate conflicting conditions (e.g., oxidative vs. inert atmospheres) to isolate degradation pathways .
- Statistical Analysis: Use ANOVA to compare stability across batches, ensuring synthesis reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.